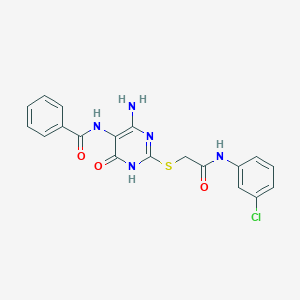

N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Description

This compound features a pyrimidin-2-yl core substituted with a benzamide group at position 5, a thioether-linked 3-chlorophenylacetamide moiety at position 2, and an amino group at position 2. Its design integrates a chloro-substituted aromatic ring for enhanced lipophilicity and a thioether bridge for metabolic stability .

Properties

IUPAC Name |

N-[4-amino-2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O3S/c20-12-7-4-8-13(9-12)22-14(26)10-29-19-24-16(21)15(18(28)25-19)23-17(27)11-5-2-1-3-6-11/h1-9H,10H2,(H,22,26)(H,23,27)(H3,21,24,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONXENYXMDHRSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with an amine.

Thioether Formation: The thioether linkage is formed by reacting a thiol with a halogenated intermediate.

Final Coupling: The final step involves coupling the synthesized intermediate with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The amino and chlorophenyl groups can participate in various substitution reactions, such as nucleophilic substitution.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Hydrolysis Conditions: Aqueous acid or base, elevated temperatures.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the pyrimidine ring is particularly interesting due to its prevalence in nucleic acid structures.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as anticancer agents, antimicrobial agents, and anti-inflammatory drugs. The specific interactions of the compound with biological targets can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the amino and carbonyl groups could form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Structural and Functional Group Comparisons

Physicochemical and Pharmacokinetic Insights

- Benzamide vs. Sulfonamide : The target compound’s benzamide group (electron-withdrawing) may reduce solubility compared to sulfonamide analogues (e.g., VII, IX), which are more polar .

- Thioether Linkage : The thioethyl-3-chlorophenylacetamide group enhances metabolic stability compared to free thiols (e.g., IX) but may introduce steric hindrance relative to simpler thioethers (e.g., VII’s hexylthio) .

- Chlorophenyl vs. Fluorophenyl : The 3-chlorophenyl group in the target compound provides moderate lipophilicity, whereas fluorophenyl derivatives (e.g., ) offer improved membrane permeability and metabolic resistance .

Biological Activity

N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide, with CAS number 888415-28-9, is a complex organic compound that belongs to the pyrimidine family. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The structural characteristics of this compound suggest diverse pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 429.9 g/mol. The structure includes a pyrimidine ring, an amine group, and a chlorophenyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆ClN₅O₃S |

| Molecular Weight | 429.9 g/mol |

| CAS Number | 888415-28-9 |

Antimicrobial Activity

Research indicates that compounds containing pyrimidine derivatives exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains.

-

Antibacterial Activity :

- In vitro studies have shown that this compound demonstrates activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.

- A study highlighted that similar pyrimidine derivatives exhibited MIC values as low as 66 µM against S. aureus, suggesting that modifications in the structure can enhance antibacterial efficacy .

- Antifungal Activity :

- Mechanism of Action :

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

-

Cell Line Studies :

- Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values indicate significant growth inhibition at micromolar concentrations.

- A related study showed that pyrimidine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .

- Structure-Activity Relationship (SAR) :

Case Studies

Several case studies have highlighted the potential of pyrimidine derivatives in clinical applications:

- Study on Antimicrobial Efficacy :

- Evaluation of Anticancer Properties :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide, and what critical parameters influence yield?

- The compound’s synthesis typically involves multi-step reactions, including condensation of a pyrimidinone core with a thioacetamide intermediate followed by benzamide coupling. Key steps require precise pH control (~7.5–8.5) and solvents like DMF or dichloromethane to stabilize intermediates . Temperature optimization (e.g., 60–80°C for thiourea formation) and reagent stoichiometry (e.g., 1.2:1 molar ratio of benzoyl chloride to amino-pyrimidine) are critical for yields >70% .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : and NMR are essential for verifying the pyrimidinone core (δ 8.2–8.5 ppm for aromatic protons) and thioether linkage (δ 3.8–4.2 ppm for SCH) .

- HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) confirms purity (>95%) and identifies byproducts like unreacted benzamide precursors .

- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., m/z 437.5 for [M+H]) and fragmentation patterns .

Q. What are the solubility and stability profiles under varying experimental conditions?

- Solubility: Sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL) and DMF. Stability declines above 40°C, with degradation observed via HPLC after 48 hours in aqueous buffers (pH 7.4) .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up from milligram to gram quantities?

- Process Optimization : Use flow chemistry for thioether formation to enhance mixing and reduce side reactions. Employ catalytic bases (e.g., triethylamine) to accelerate benzamide coupling .

- Purification : Gradient recrystallization (ethanol/water) improves purity to >98%, while silica gel chromatography (ethyl acetate/hexane) removes hydrophobic impurities .

Q. How to resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer potency)?

- Assay Variability : Discrepancies may arise from cell line specificity (e.g., HeLa vs. MCF-7 IC values) or bacterial strain differences (Gram-positive vs. Gram-negative). Validate assays with positive controls like doxorubicin (anticancer) and ciprofloxacin (antimicrobial) .

- Structural Modifications : Compare analogs (e.g., 3-chlorophenyl vs. 4-methylphenyl substituents) to identify SAR trends. For example, the 3-chloro group enhances DNA intercalation but reduces solubility, affecting potency .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) for this compound?

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., topoisomerase II or bacterial gyrase). Focus on hydrogen bonding (pyrimidinone NH groups) and hydrophobic contacts (chlorophenyl moiety) .

- QSAR Models : Train models with datasets of pyrimidinone derivatives to correlate logP values with cytotoxicity (e.g., higher logP correlates with improved membrane permeability but increased hepatotoxicity risk) .

Q. How to validate the compound’s mechanism of action in complex biological systems?

- Transcriptomics : RNA-seq analysis of treated cancer cells can identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .

- Pull-Down Assays : Biotinylated analogs coupled to streptavidin beads isolate binding proteins from lysates, followed by LC-MS/MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.